molecular formula C10H10ClNO B1302473 2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile CAS No. 99058-21-6

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile

Cat. No. B1302473
CAS RN: 99058-21-6
M. Wt: 195.64 g/mol
InChI Key: BCBMYACILGOGRW-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile” is a chemical compound with the empirical formula C10H10ClNO . It has a molecular weight of 195.65 . This compound is usually available in solid form .


Molecular Structure Analysis

The InChI notation for “2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile” is 1S/C10H10ClNO/c1-7-5-9 (13-4-3-12)6-8 (2)10 (7)11/h5-6H,4H2,1-2H3 . This notation provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.


Physical And Chemical Properties Analysis

“2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Herbicides and Pesticides

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile: and its derivatives have garnered attention as potential pesticides. These organic compounds exhibit biological activity and are being investigated for their effectiveness in controlling pests and weeds. The introduction of halogens (such as fluorine or chlorine) into the aromatic radical enhances their physiological activity. Notably, 4-chlorophenoxyacetic acid, a related compound, has demonstrated high herbicidal efficacy .

Crystallography and Characterization

X-ray powder diffraction studies have characterized several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide , including 2-(4-chloro-3,5-dimethylphenoxy)acetonitrile . These investigations provide valuable data on peak positions, relative intensities, unit-cell parameters, and crystal structures. Understanding the crystallographic properties aids in designing and optimizing pesticide formulations .

Synthetic Chemistry and Derivatives

Researchers have focused on synthesizing novel organic compounds related to 4-chloro-3,5-dimethylphenoxyacetic acid . Investigations include N-fluorophenyl-pyridine-2-yl-amides and other derivatives. These studies aim to expand the repertoire of potential herbicides and explore their structure-activity relationships .

Sulfonothioates and Dithiazolium Compounds

The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile yields interesting products, including S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile . These compounds exhibit unique chemical reactivity and may find applications in materials science or catalysis .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBMYACILGOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372518
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile

CAS RN

99058-21-6
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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